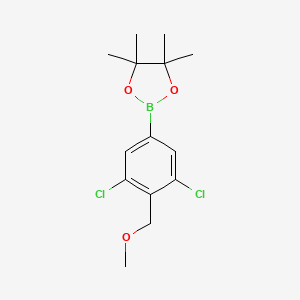
3,4-Dichloro-2-iodoanisole
Übersicht
Beschreibung
3,4-Dichloro-2-iodoanisole is a chemical compound with the molecular formula C7H5Cl2IO . It has a molecular weight of 302.93 . The compound is solid in physical form . The IUPAC name for this compound is 1,2-dichloro-3-iodo-4-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-iodoanisole consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Cl2IO/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
3,4-Dichloro-2-iodoanisole is a solid compound . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis in Suzuki–Miyaura Coupling Reaction
3,4-Dichloro-2-iodoanisole can be used in the synthesis of catalysts for the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. The catalyst, PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has shown high catalytic activity and stability .
Synthesis of Key Intermediates for Abemaciclib
The catalyst PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has been used to synthesize key intermediates for abemaciclib . Abemaciclib is an FDA-approved drug used for the treatment of advanced or metastatic breast cancers .
Hypervalent Iodine Catalysis
3,4-Dichloro-2-iodoanisole can be used in hypervalent iodine catalysis . This type of catalysis involves the use of hypervalent iodine compounds, which have reactivity profiles comparable to some heavy metal and transition metal complexes .
Cyclization of N-Allylbenzamide
3,4-Dichloro-2-iodoanisole can be used in the cyclization of N-Allylbenzamide . This reaction involves the formation of a ring structure, or a cycle, in the molecule .
Oxidative Cyclization of N-Alkenylamides
Previous experimental work identified 2-iodoanisole as the best precatalyst for the oxidative cyclization of N-alkenylamides into 2-oxazolines . Given the structural similarity, 3,4-Dichloro-2-iodoanisole could potentially be used in similar reactions.
Life Science Research Solutions
3,4-Dichloro-2-iodoanisole is used in life science research solutions . It’s used in various fields such as chromatography, mass spectrometry, analytical chemistry, biopharma production, and safety controlled environment and cleanroom solutions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-dichloro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRGRMYVYUPCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodoanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















